エルタペネム二量体 II

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

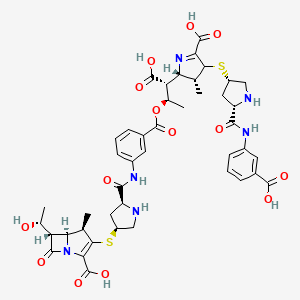

Ertapenem Dimer II is an impurity of Ertapenem . Ertapenem is a carbapenem antibiotic used for the treatment of moderate to severe infections caused by susceptible bacteria . It is a new beta-lactam agent of the carbapenem class (1-β-methyl carbapenem) .

Molecular Structure Analysis

Ertapenem has been analyzed using a mass spectrometer compatible, reverse-phase high-performance liquid chromatography method capable of resolving twenty-six impurities and degradation products (DPs) in Ertapenem .Physical And Chemical Properties Analysis

Ertapenem is a sterile lyophilised powder formulation of ertapenem sodium . Each vial contains 1.046 g ertapenem sodium, equivalent to 1 g ertapenem . More specific physical and chemical properties of Ertapenem Dimer II are not available in the retrieved data .科学的研究の応用

抗菌作用

エルタペネムはカルバペネム系抗生物質です {svg_1} {svg_2}. エルタペネムは、ペニシリン結合タンパク質(PBP)2および3に優先的に結合します {svg_3} {svg_4}. エルタペネムは、グラム陽性菌およびグラム陰性菌の好気性菌と嫌気性菌に対して幅広い抗菌スペクトルを示します {svg_5} {svg_6}.

重症感染症の治療

エルタペネムは、注射可能な医薬品として、細菌が原因の肺炎、尿路感染症、皮膚感染症、糖尿病性足部感染症、婦人科感染症、骨盤感染症、腹腔内感染症などの特定の重症感染症の治療に使用されます {svg_7} {svg_8}.

不純物プロファイリング

エルタペネム中の26種類の不純物および分解生成物(DP)を分離できる、質量分析計対応の逆相高速液体クロマトグラフィー法が開発されました {svg_9} {svg_10}. これには、8種類の二量体不純物と2種類の脱水二量体が含まれます {svg_11} {svg_12}.

薬物安定性試験

エルタペネムは、固体および水溶液の両方で不安定であることが知られています {svg_13} {svg_14}. 薬物物質は、凍結乾燥前に炭酸水素ナトリウムと水酸化ナトリウムを添加してpHを7.5〜8.0の範囲にすることで、ある程度安定化されています {svg_15} {svg_16}.

併用療法研究

エルタペネムと他の抗生物質を併用して、耐性菌株の治療を行うための研究が進行中です {svg_17}.

迅速分析法開発

エルタペネムの脆弱性と迅速な分析方法の需要を考慮して、さらに高速分離カラムで10分の分析時間を実現する分析方法が開発されました {svg_18} {svg_19}.

作用機序

Target of Action

Ertapenem Dimer II, like other carbapenem antibiotics, primarily targets bacterial penicillin-binding proteins (PBPs). These proteins play a crucial role in the synthesis of the bacterial cell wall . In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 .

Mode of Action

Ertapenem Dimer II exhibits a bactericidal mode of action. It works by binding to and inhibiting the PBPs. Upon binding to PBPs, Ertapenem inhibits bacterial cell wall synthesis . This interaction with its targets leads to the weakening of the bacterial cell wall, ultimately causing cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Ertapenem Dimer II is the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting the PBPs, Ertapenem disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

生化学分析

Biochemical Properties

Ertapenem Dimer II, like Ertapenem, is expected to interact with penicillin-binding proteins (PBPs), which are critical enzymes involved in the synthesis of bacterial cell walls . In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 .

Cellular Effects

Ertapenem Dimer II’s effects on cells are likely similar to those of Ertapenem. By binding to and inhibiting PBPs, Ertapenem disrupts the synthesis of bacterial cell walls, leading to cell death . This suggests that Ertapenem Dimer II may also have bactericidal effects.

Molecular Mechanism

The molecular mechanism of Ertapenem Dimer II is likely to involve binding to PBPs and inhibiting their activity, thereby disrupting bacterial cell wall synthesis . This binding interaction is key to its antibacterial effects.

Dosage Effects in Animal Models

While there is no specific data available on the dosage effects of Ertapenem Dimer II in animal models, studies have suggested that a carbapenem concentration maintained for approximately 40% of the dosing interval above the organism’s MIC is needed for optimal bactericidal effect .

Metabolic Pathways

Ertapenem is predominantly eliminated through renal pathways, undergoing glomerular filtration and net tubular secretion . The major metabolite of Ertapenem is the ring-opened derivative formed by dehydropeptidase I-mediated hydrolysis of the beta-lactam ring . It is plausible that Ertapenem Dimer II may undergo similar metabolic processes.

Transport and Distribution

Ertapenem has an apparent volume of distribution at steady state (Vss) of approximately 0.12 L/kg in adults , suggesting that Ertapenem Dimer II may also be widely distributed within the body.

Subcellular Localization

The subcellular localization of Ertapenem Dimer II is not specifically known. Given that Ertapenem and other beta-lactam antibiotics primarily target PBPs located in the bacterial cell wall , it is likely that Ertapenem Dimer II also localizes to this area in bacterial cells.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ertapenem Dimer II involves the dimerization of two molecules of Ertapenem via a peptide bond formation reaction.", "Starting Materials": [ "Ertapenem", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Diisopropylcarbodiimide (DIC)", "N-Hydroxysuccinimide (NHS)", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Ertapenem in DMF and add TEA to the solution.", "Step 2: In a separate flask, mix DIC and NHS in DMF.", "Step 3: Add the DIC/NHS mixture to the Ertapenem/TEA solution and stir for 1 hour at room temperature.", "Step 4: Purify the resulting product by precipitation with methanol and drying under vacuum.", "Step 5: Dissolve the purified product in water and adjust the pH to 6.5-7.5 with TEA.", "Step 6: Allow the solution to stand at room temperature for 24 hours to promote dimerization via peptide bond formation.", "Step 7: Purify the dimerized product by precipitation with methanol and drying under vacuum." ] } | |

CAS番号 |

402955-38-8 |

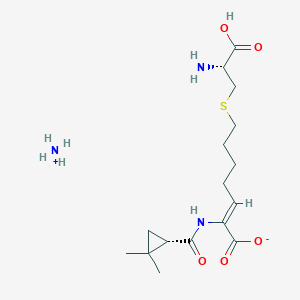

分子式 |

C44H50N6O14S2 |

分子量 |

951.0 g/mol |

IUPAC名 |

(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(1S,2R)-1-carboxy-1-[(2S,3R)-5-carboxy-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]propan-2-yl]oxycarbonylphenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C44H50N6O14S2/c1-17-31(49-32(42(59)60)35(17)65-25-13-27(45-15-25)37(52)47-23-9-5-7-21(11-23)40(55)56)30(41(57)58)20(4)64-44(63)22-8-6-10-24(12-22)48-38(53)28-14-26(16-46-28)66-36-18(2)33-29(19(3)51)39(54)50(33)34(36)43(61)62/h5-12,17-20,25-31,33,35,45-46,51H,13-16H2,1-4H3,(H,47,52)(H,48,53)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,33-,35?/m1/s1 |

InChIキー |

CLTRZTBUDCDKTQ-KXGFPTOCSA-N |

異性体SMILES |

C[C@@H]1[C@@H](N=C(C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)OC(=O)C4=CC(=CC=C4)NC(=O)[C@@H]5C[C@@H](CN5)SC6=C(N7[C@H]([C@H]6C)[C@H](C7=O)[C@@H](C)O)C(=O)O)C(=O)O |

SMILES |

CC1C(C(=NC1C(C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3CC(CN3)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O |

正規SMILES |

CC1C(C(=NC1C(C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3CC(CN3)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O |

外観 |

White Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Ertapenem Dimer Ester Impurity; (4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(1R,2S)-2-Carboxy-2-[(2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-3-methyl-2H-pyrrol-2-yl]-1-methylethoxy]carbonyl]phenyl]amino]carbonyl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-3-[[[(2R)-2-amino-2-carboxyethyl]disulfanyl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)